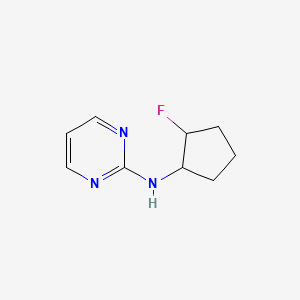

N-(2-fluorocyclopentyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBJEDSOKRNLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Fluorocyclopentyl Pyrimidin 2 Amine and Derivatives

General Synthetic Strategies for Pyrimidin-2-amines

The synthesis of the pyrimidin-2-amine scaffold is a well-established area of heterocyclic chemistry. The primary approaches to construct this core can be broadly categorized into cyclocondensation reactions, nucleophilic substitution, and transition metal-catalyzed coupling reactions. These methods offer versatility in introducing a wide range of substituents onto the pyrimidine (B1678525) ring.

Cyclocondensation reactions represent the most fundamental approach to building the pyrimidine ring from acyclic precursors. bu.edu.eg This strategy typically involves the reaction of a three-carbon (C-C-C) fragment with a nitrogen-containing one-carbon (N-C-N) fragment. bu.edu.eg The N-C-N component is commonly an amidine, guanidine, urea, or thiourea (B124793) derivative, which provides the N1 and N3 atoms and the C2 atom of the pyrimidine ring. bu.edu.egnih.gov

The three-carbon component is typically a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone), a malonic ester, or an α,β-unsaturated ketone or ester. nih.govgrowingscience.com The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring. nih.govnih.gov Multicomponent reactions, where several starting materials are combined in a single step, have also been developed to increase efficiency and molecular diversity. mdpi.comorganic-chemistry.org For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield highly substituted pyrimidine derivatives. growingscience.com

Table 1: Examples of Cyclocondensation Strategies for Pyrimidine Synthesis

| C-C-C Fragment | N-C-N Fragment | Reaction Type | Typical Conditions | Reference |

| β-Dicarbonyl Compound | Guanidine | Principal Synthesis | Base or acid catalysis, reflux in ethanol | bu.edu.egnih.gov |

| α,β-Unsaturated Ketone (Chalcone) | Urea/Thiourea | Claisen-Schmidt followed by cyclization | Methanolic KOH, reflux | nih.govnih.gov |

| Ketone, Aldehyde, Amidine | Multicomponent Annulation | Iridium or Iron catalysis | High temperature, inert atmosphere | organic-chemistry.org |

| Enamines, Orthoformate, NH4OAc | Three-component coupling | ZnCl2 catalysis | Single-step synthesis | organic-chemistry.org |

An alternative and widely used strategy involves the modification of a pre-existing pyrimidine ring. Nucleophilic aromatic substitution (SNAr) is particularly effective for pyrimidines due to the electron-deficient nature of the ring, caused by the two electronegative nitrogen atoms. wikipedia.org The carbon atoms at positions 2, 4, and 6 are highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgechemi.com

In the context of synthesizing N-(2-fluorocyclopentyl)pyrimidin-2-amine, this method would involve the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with 2-fluorocyclopentylamine. The reaction generally proceeds by the displacement of the halide leaving group. stackexchange.com The reactivity of halogens on the pyrimidine ring typically follows the order 4-halo > 2-halo > 5-halo for nucleophilic displacement. stackexchange.com The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 2: Comparison of Conditions for Nucleophilic Aromatic Substitution on Pyrimidines

| Leaving Group | Nucleophile | Solvent | Base | Temperature | Reference |

| Chlorine | Amine | Dioxane, DMF | K2CO3, Et3N | Room Temp to Reflux | google.com |

| Bromine | Thiolate | Acetonitrile | - | Room Temperature | researchgate.netchemrxiv.org |

| Chlorine | Alkoxide | Alcohol | NaH | Reflux | wikipedia.org |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for forming carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions, offering significant advantages over traditional SNAr methods, such as broader substrate scope and greater functional group tolerance. wikipedia.orgnih.gov

To synthesize N-(2-fluorocyclopentyl)pyrimidin-2-amine, this reaction would couple 2-halopyrimidine with 2-fluorocyclopentylamine. The process requires a palladium catalyst, typically a Pd(0) or Pd(II) precursor, a phosphine (B1218219) ligand, and a base. researchgate.netlibretexts.org The choice of ligand is critical to the success of the reaction; sterically hindered and electron-rich phosphine ligands, such as Xantphos or BINAP, have proven effective for coupling with heterocyclic halides. wikipedia.orgnih.govmdpi.com The base, often a strong, non-nucleophilic one like sodium tert-butoxide, facilitates the deprotonation of the amine and the catalytic cycle. libretexts.orgmdpi.com

Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Halides

| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |

| Pd(OAc)2 | Xantphos | NaOtBu | Toluene, Dioxane | 80-110 °C | nih.gov |

| Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 100 °C | wikipedia.org |

| PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | mdpi.com |

| Pd(OAc)2 | Josiphos-type ligands | K3PO4 | t-BuOH | 70-100 °C | libretexts.org |

Enantioselective Synthesis of Fluorocyclopentyl Moieties

One approach involves the asymmetric fluorination of a cyclopentyl precursor. Modern methods in organocatalysis and transition-metal catalysis allow for the highly enantioselective introduction of fluorine. Another strategy is the enantioselective aza-Henry reaction of N-Boc imines followed by ring-closing metathesis to construct the carbocyclic β-fluoro amine structure. nih.gov This method provides access to both diastereomers of the target amine with high enantiomeric excess. nih.gov Syntheses starting from chiral precursors, such as D-ribose, have also been employed to create fluorocyclopentene rings, which can be further functionalized to the desired amine. nih.gov

Table 4: Strategies for Enantioselective Synthesis of Cyclic Fluoroamines

| Method | Key Step | Chiral Source | Advantages | Reference |

| Asymmetric Fluorination | Electrophilic/Nucleophilic Fluorination | Chiral Catalyst/Reagent | Direct introduction of fluorine | nih.gov |

| Aza-Henry/RCM | Enantioselective aza-Henry reaction | Chiral Catalyst | Convergent, access to diastereomers | nih.gov |

| Chiral Pool Synthesis | Grignard reaction, fluorination | D-Ribose | Utilizes natural chirality | nih.gov |

| Kinetic Resolution | Enzymatic or chemical resolution | Enzyme/Chiral Reagent | Separation of racemic mixtures | N/A |

Derivatization Strategies for the Pyrimidine Core

Further functionalization of the N-(2-fluorocyclopentyl)pyrimidin-2-amine molecule can be achieved by targeting the pyrimidine core. The reactivity of the pyrimidine ring towards electrophilic substitution is generally low due to its electron-deficient character. wikipedia.org However, the C-5 position is the most electron-rich and is the typical site for electrophilic attack, such as nitration, halogenation, and Vilsmeier-Haack formylation, especially in substituted pyrimidines. growingscience.comwikipedia.org

The amino group at the C-2 position can also be a site for derivatization, although its reactivity is influenced by the electronic properties of the pyrimidine ring. Additionally, if other positions on the pyrimidine ring (C-4, C-6) are substituted with suitable functional groups (e.g., halogens), they can be displaced by various nucleophiles to introduce further diversity. researchgate.net

Table 5: Potential Derivatization Reactions on the Pyrimidine Core

| Reaction Type | Position | Reagents | Product | Reference |

| Electrophilic Halogenation | C-5 | N-Bromosuccinimide (NBS) | 5-Bromo derivative | wikipedia.org |

| Nitration | C-5 | HNO3/H2SO4 | 5-Nitro derivative | growingscience.comwikipedia.org |

| Vilsmeier-Haack Reaction | C-5 | POCl3/DMF | 5-Formyl derivative | growingscience.com |

| Nucleophilic Substitution | C-4/C-6 (if halogenated) | Amines, Alkoxides, Thiolates | C-4/C-6 substituted derivatives | researchgate.net |

Purification and Characterization Methodologies

Beyond basic identification, the rigorous purification and structural characterization of N-(2-fluorocyclopentyl)pyrimidin-2-amine and its derivatives are essential. Chromatographic techniques are central to purification. Column chromatography and preparative thin-layer chromatography are commonly used to isolate final products and intermediates. nih.gov For more complex mixtures or for achieving high purity, High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool. nih.gov

Table 6: Advanced Purification and Characterization Techniques

| Technique | Purpose | Key Information Provided | Reference |

| Preparative HPLC | High-purity separation | Isolation of individual compounds from complex mixtures | nih.gov |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Fluorine environment, coupling constants, number of fluorine atoms | numberanalytics.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Exact mass, elemental composition | nih.gov |

| Combustion Ion Chromatography (CIC) | Quantitative Fluorine Analysis | Total Adsorbable Organic Fluorine (AOF) content | tudelft.nlepa.gov |

Molecular Design and Structure Activity Relationship Sar Studies of N 2 Fluorocyclopentyl Pyrimidin 2 Amine Analogs

Design Principles for Pyrimidine-Based Ligands

The pyrimidine (B1678525) ring is a versatile scaffold in drug design due to its ability to engage in various non-covalent interactions with biological targets. nih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for anchoring a ligand within a protein's binding site. Furthermore, the aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A key design principle for pyrimidine-based ligands, particularly those targeting protein kinases, is the mimicry of the adenine (B156593) base of ATP. nih.govrsc.org The 2-aminopyrimidine (B69317) core, as seen in N-(2-fluorocyclopentyl)pyrimidin-2-amine, is a well-established hinge-binding motif. The amino group can act as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor, forming a bidentate hydrogen bond interaction with the hinge region of the kinase active site. This interaction is often critical for potent inhibitory activity.

Positional and Substituent Effects on Biological Activity

The biological activity of N-(2-fluorocyclopentyl)pyrimidin-2-amine analogs can be finely tuned by strategic modifications at three key positions: the pyrimidine ring system, the fluorocyclopentyl substituent, and the aminopyrimidine nitrogen.

Structure-activity relationship studies on various 2-aminopyrimidine series have demonstrated that the nature and position of substituents on the pyrimidine ring significantly impact biological activity. For instance, in a series of 2-aminopyrimidine derivatives, the introduction of different substituents at the 4- and 6-positions led to a wide range of inhibitory activities against β-glucuronidase. mdpi.com

While specific data for N-(2-fluorocyclopentyl)pyrimidin-2-amine is not publicly available, general SAR trends for 2,4-disubstituted pyrimidines suggest that both steric and electronic properties of the substituents are crucial. For example, in a study of cholinesterase inhibitors, modifications at the C-4 position with different benzyl (B1604629) and naphthylmethyl groups, and at the C-2 position with various cyclic amines, resulted in significant variations in potency and selectivity. This highlights the importance of exploring a diverse range of substituents to optimize interactions with the target protein.

A hypothetical SAR exploration for N-(2-fluorocyclopentyl)pyrimidin-2-amine analogs could involve the introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors at the 4- and 6-positions of the pyrimidine ring to probe the steric and electronic requirements of the binding pocket.

| Compound | R1 | R2 | Biological Activity (Hypothetical IC50, µM) | Rationale for Modification |

|---|---|---|---|---|

| Analog 1 | H | H | 5.0 | Parent compound |

| Analog 2 | CH3 | H | 2.5 | Probing for small hydrophobic pockets |

| Analog 3 | Cl | H | 1.8 | Exploring halogen bonding interactions |

| Analog 4 | NH2 | H | 3.2 | Introducing a hydrogen bond donor |

| Analog 5 | H | OCH3 | 4.1 | Investigating steric and electronic effects at the 6-position |

The introduction of a fluorine atom and the inherent chirality of the 2-fluorocyclopentyl group introduce significant stereochemical considerations that can profoundly impact biological activity. The C-F bond is highly polarized and can participate in favorable electrostatic and multipolar interactions with protein targets. psu.edunih.gov Fluorine can also modulate the pKa of nearby functional groups and improve metabolic stability. mdpi.com

The stereochemistry of the fluorocyclopentyl ring is of paramount importance. The relative orientation of the fluorine atom and the pyrimidin-2-amine group (cis or trans) will dictate the three-dimensional shape of the molecule and how it presents its functionalities to the binding site. It is well-established in drug design that enantiomers and diastereomers can exhibit vastly different pharmacological profiles. nih.gov For instance, the two enantiomers of a chiral drug may have different affinities for the target, or one may be active while the other is inactive or even toxic.

A critical aspect of the SAR for N-(2-fluorocyclopentyl)pyrimidin-2-amine would be the separate synthesis and biological evaluation of the four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This would clarify the optimal stereochemical configuration for activity. Quantum-chemical analysis of difluorinated pyrrolidines has shown that fluorine substitution significantly influences conformational preferences through stereoelectronic effects, which would likely be the case for a fluorocyclopentyl ring as well. nih.gov

| Compound | Stereochemistry | Biological Activity (Hypothetical IC50, µM) | Rationale |

|---|---|---|---|

| Analog 6a | (1R,2R) | 0.5 | Optimal fit in the binding pocket |

| Analog 6b | (1S,2S) | 8.2 | Enantiomer with lower affinity |

| Analog 6c | (1R,2S) | 15.0 | Diastereomer with unfavorable conformation |

| Analog 6d | (1S,2R) | 12.5 | Diastereomer with unfavorable conformation |

For instance, N-methylation could potentially alter the preferred conformation of the cyclopentyl ring relative to the pyrimidine core, which could either enhance or diminish binding affinity. Introducing larger substituents could probe for additional hydrophobic interactions in the vicinity of the amino group. However, it is crucial to consider that such modifications might disrupt the critical hydrogen bonding interaction with the hinge region, potentially leading to a loss of activity.

Pharmacophore Modeling and Biophore Identification

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.net For a series of N-(2-fluorocyclopentyl)pyrimidin-2-amine analogs, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms of the pyrimidine ring.

Hydrogen Bond Donors: Representing the amino group.

Hydrophobic Features: Associated with the cyclopentyl ring and potentially parts of the pyrimidine ring.

Aromatic Rings: The pyrimidine ring itself.

By aligning a set of active and inactive analogs, a 3D pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify novel molecules with the desired activity profile or to guide the design of new, more potent analogs. For instance, a pharmacophore model developed for a series of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors successfully guided the identification of key structural features for high potency. nih.gov

Conformational Analysis in Relation to Activity

The biological activity of a flexible molecule like N-(2-fluorocyclopentyl)pyrimidin-2-amine is intimately linked to its conformational preferences. The molecule must adopt a specific low-energy conformation, often referred to as the bioactive conformation, to bind effectively to its biological target. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

For N-(2-fluorocyclopentyl)pyrimidin-2-amine analogs, the key conformational variables include the puckering of the cyclopentyl ring and the rotational freedom around the C-N bond connecting the cyclopentyl and pyrimidine rings. Studies on related N-naphthyl-cyclopenta[d]pyrimidines have shown that restricted rotation around this bond can have a dramatic effect on biological activity, with conformationally restricted analogs being inactive compared to their more flexible counterparts. nih.gov

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to perform a systematic conformational search and identify the low-energy conformers. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solution-phase conformation. Understanding the preferred conformations and how they are influenced by different substituents is crucial for rationalizing the observed SAR and for designing new analogs with improved activity.

Target Interaction and Mechanistic Investigations of N 2 Fluorocyclopentyl Pyrimidin 2 Amine

Identification of Molecular Targets

Research into compounds structurally related to N-(2-fluorocyclopentyl)pyrimidin-2-amine has revealed a diverse array of molecular targets, spanning kinases, enzymes, receptors, and bacterial proteins.

The pyrimidin-2-amine scaffold is a key feature in a class of potent inhibitors of Polo-like kinase 4 (PLK4). nih.govrsc.org PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic stability during cell division. nih.gov Dysregulation and overexpression of PLK4 have been implicated in the progression of various cancers, making it a significant target for anticancer therapies. nih.gov

Studies on a series of novel pyrimidin-2-amine derivatives have demonstrated high inhibitory activity against PLK4. For instance, certain compounds within this class exhibit potent enzymatic inhibition, as highlighted in the table below. rsc.org This inhibitory action disrupts the normal cell cycle, leading to mitotic defects and apoptosis in cancer cells. patsnap.com

Table 1: PLK4 Inhibition by Representative Pyrimidin-2-amine Derivatives

| Compound ID | Target | IC₅₀ (µM) |

| Compound 8h | PLK4 | 0.0067 |

| Centrinone (B606597) (Control) | PLK4 | 0.003 |

This table presents in vitro enzyme activity of a potent pyrimidin-2-amine derivative against PLK4, with Centrinone shown as a reference inhibitor. Data sourced from a study on novel PLK4 inhibitors. rsc.org

The fluorocyclopentyl and pyrimidine (B1678525) components of N-(2-fluorocyclopentyl)pyrimidin-2-amine suggest potential interactions with various enzymes.

S-Adenosylhomocysteine (SAH) Hydrolase: Fluorocyclopentenyl pyrimidine derivatives have been synthesized and evaluated as inhibitors of S-adenosylhomocysteine (SAH) hydrolase. nih.gov This enzyme is crucial for regulating cellular methylation processes by hydrolyzing SAH, a product inhibitor of most methyltransferases. nih.gov Inhibition of SAH hydrolase can disrupt the methylation of DNA, RNA, proteins, and phospholipids. nih.gov A uracil (B121893) derivative featuring the fluorocyclopentenyl moiety demonstrated significant inhibitory activity against SAH hydrolase with an IC₅₀ value of 8.53 µM. nih.gov

DNA/RNA Polymerase: While direct inhibition of DNA or RNA polymerase by N-(2-fluorocyclopentyl)pyrimidin-2-amine has not been detailed, the pyrimidine nucleus is a fundamental component of nucleosides that are substrates for these enzymes. Modifications to the sugar moiety, such as the introduction of a fluorine atom, are known to alter the affinity for and activity of polymerases.

The 2-aminopyrimidine (B69317) structure is a recognized scaffold for ligands of the Histamine H4 receptor (H4R). nih.gov The H4R is a G protein-coupled receptor primarily expressed on immune cells, such as mast cells, eosinophils, and T cells. wikipedia.orgnih.gov It plays a significant role in mediating immune and inflammatory responses. nih.gov As a result, H4R has emerged as a promising drug target for inflammatory conditions like asthma, allergies, and atopic dermatitis. nih.gov The development of 2-aminopyrimidine-based modulators for this receptor highlights the potential for N-(2-fluorocyclopentyl)pyrimidin-2-amine to interact with this target. nih.gov

E. coli DNA Gyrase B Protein: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. wikipedia.org The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. mdpi.com The GyrB subunit contains the ATPase active site, which is the target for aminocoumarin antibiotics. wikipedia.org While direct evidence for N-(2-fluorocyclopentyl)pyrimidin-2-amine is not available, pyrimidine analogs have been investigated for their antimicrobial properties, suggesting the potential for this class of compounds to interact with bacterial targets. nih.gov

Beta-Lactamase Expression Modulators: There is currently no available research specifically linking N-(2-fluorocyclopentyl)pyrimidin-2-amine or closely related pyrimidine derivatives to the modulation of beta-lactamase expression.

Intracellular Signaling Pathway Modulation

By engaging with its molecular targets, N-(2-fluorocyclopentyl)pyrimidin-2-amine has the potential to modulate various intracellular signaling pathways.

Cell Cycle and Mitotic Signaling: As an inhibitor of PLK4, this compound class can profoundly impact cell cycle regulation. Inhibition of PLK4 leads to defects in centriole duplication, which can trigger mitotic catastrophe and apoptosis. patsnap.com This effect is often mediated through the induction of mitotic stress. patsnap.com Furthermore, PLK4 inhibition has been shown to induce G1 cell cycle arrest through the activation of the p38/p53/p21 signaling pathway in bladder cancer cells. nih.gov Studies using the specific PLK4 inhibitor centrinone have revealed extensive changes in the cellular phosphoproteome, indicating that PLK4's catalytic activity controls the phosphorylation of a diverse set of proteins involved in cell signaling. nih.govportlandpress.com

Methylation and Epigenetic Regulation: Through the inhibition of SAH hydrolase, fluorocyclopentenyl pyrimidines can lead to an accumulation of SAH. ahajournals.org Since SAH is a potent inhibitor of methyltransferases, this can lead to widespread effects on cellular processes that depend on methylation, including epigenetic regulation of gene expression. mdpi.com Downregulation of SAH hydrolase has been linked to changes in the Wnt signaling pathway, a critical pathway in development and disease. researchgate.net It can also affect cell proliferation by inducing cell cycle arrest through pathways such as the MEK/ERK signaling pathway. nih.gov

Immune Response Signaling: By acting as a ligand for the Histamine H4 receptor, compounds with a 2-aminopyrimidine core can modulate immune responses. The H4R is involved in mediating mast cell and eosinophil chemotaxis and activation. wikipedia.orgfrontiersin.org Signaling through the H4R can lead to the activation of the MAPK pathway and modulate the production of inflammatory mediators, thereby influencing the inflammatory cascade. wikipedia.orgnih.gov

Mechanisms of Antimicrobial Resistance Reversal

The challenge of antimicrobial resistance (AMR) has spurred research into compounds that can restore the efficacy of existing antibiotics. These agents, often referred to as 'resistance breakers' or 'adjuvants', typically work by targeting the specific mechanisms that bacteria employ to evade antibiotic action. While direct studies on N-(2-fluorocyclopentyl)pyrimidin-2-amine are not available, the mechanisms of similar heterocyclic compounds, including pyrimidine derivatives, generally fall into several key categories. nih.govnih.gov

One of the most significant mechanisms of resistance, particularly in Gram-negative bacteria, is the active efflux of antibiotics from the bacterial cell by efflux pumps. gardp.orgyoutube.com Efflux pump inhibitors (EPIs) are compounds that block these pumps, thereby increasing the intracellular concentration of the antibiotic to effective levels. nih.gov Compounds with a 2-aminopyrimidine core have been investigated for their potential as EPIs. ijpsjournal.com The proposed mechanisms for EPIs include:

Competitive Inhibition: Some EPIs may act as substrates for the efflux pump, competing with the antibiotic for binding and transport. nih.gov

Non-competitive Inhibition: Other EPIs bind to a different site on the pump, inducing a conformational change that prevents the antibiotic from being expelled. gardp.orgnih.gov This can involve disrupting the proton motive force that powers many efflux pumps or interfering with the assembly of the multi-protein efflux pump complex. nih.gov

Another prevalent resistance mechanism is the enzymatic inactivation of antibiotics. nih.gov For instance, β-lactamase enzymes hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. nih.gov Inhibitors of these enzymes can be co-administered with β-lactam antibiotics to protect them from degradation.

Bacteria can also develop resistance through modifications of the antibiotic's target site. nih.govyoutube.com For example, mutations in the genes encoding DNA gyrase or topoisomerase IV can reduce the binding affinity of fluoroquinolone antibiotics. nih.govyoutube.com While less common, some adjuvant compounds may work by interacting with these altered targets in a way that restores antibiotic binding or by inhibiting the modifying enzymes themselves.

Finally, some compounds can reverse resistance by altering the permeability of the bacterial cell membrane, making it easier for antibiotics to enter the cell. nih.gov

Given its chemical structure, it is plausible that N-(2-fluorocyclopentyl)pyrimidin-2-amine could be investigated for activity in one or more of these areas, particularly as an efflux pump inhibitor, a common target for novel pyrimidine-based compounds. However, without experimental data, its specific mechanism of action in reversing antimicrobial resistance remains speculative.

Table of Potential Mechanisms for Antimicrobial Resistance Reversal

| Mechanism | Description | Examples of Investigated Compound Classes |

| Efflux Pump Inhibition | Blocks the active transport of antibiotics out of the bacterial cell, increasing intracellular drug concentration. nih.gov | Pyranopyridines, Peptidomimetics |

| Enzymatic Inhibition | Prevents bacterial enzymes from inactivating antibiotics (e.g., β-lactamase inhibitors). nih.gov | Clavulanic acid, Tazobactam |

| Target Protection/Modification | Prevents or reverses modifications to the antibiotic's target site that confer resistance. nih.govyoutube.com | (Largely investigational) |

| Increased Permeability | Alters the bacterial cell envelope to allow for greater influx of the antibiotic. nih.gov | Polymyxins, Cationic peptides |

Further research, including in vitro screening and mechanistic studies, would be necessary to determine if N-(2-fluorocyclopentyl)pyrimidin-2-amine possesses any antimicrobial resistance reversal properties and to elucidate the specific mechanisms involved.

Computational and Theoretical Chemistry Studies of N 2 Fluorocyclopentyl Pyrimidin 2 Amine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as N-(2-fluorocyclopentyl)pyrimidin-2-amine, to the active site of a target protein.

The process involves computationally placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode and provides a qualitative assessment of the binding strength.

For N-(2-fluorocyclopentyl)pyrimidin-2-amine, molecular docking simulations could be performed against a panel of known therapeutic targets to predict its potential biological activity. For instance, pyrimidine (B1678525) derivatives have been shown to interact with targets such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often implicated in cancer. nih.govnih.gov Docking studies could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the target protein.

Hypothetical Molecular Docking Results for N-(2-fluorocyclopentyl)pyrimidin-2-amine:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, GLN131 | Oncology |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.9 | CYS919, ASP1046, GLU885 | Angiogenesis Inhibition |

| p38 Mitogen-Activated Protein Kinase | -9.1 | MET109, LYS53, THR106 | Anti-inflammatory |

| Dihydrofolate Reductase (DHFR) | -7.2 | ILE7, PHE31, ARG57 | Antibacterial |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.

For a series of analogs of N-(2-fluorocyclopentyl)pyrimidin-2-amine, a wide range of descriptors would be calculated. These could include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, molecular volume.

Electrostatic descriptors: Partial charges on atoms, dipole moment.

Quantum-chemical descriptors: HOMO and LUMO energies. researchgate.net

Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the observed biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN). nih.gov

The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. A well-validated QSAR model can be used to predict the biological activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. For pyrimidine derivatives, QSAR models have been successfully used to predict their anticancer activity. nih.gov

Hypothetical QSAR Model for a Series of Pyrimidin-2-amine Derivatives:

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| RMSE (Root Mean Square Error) | 0.25 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.net These calculations can be used to determine a wide range of properties, including:

Optimized molecular geometry: The most stable 3D arrangement of the atoms.

Distribution of electron density: This helps in understanding the molecule's reactivity and intermolecular interactions.

Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting chemical reactivity and electronic transitions. researchgate.net

Vibrational frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the compound.

Hypothetical DFT-Calculated Properties for N-(2-fluorocyclopentyl)pyrimidin-2-amine:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com An MD simulation provides a detailed view of the dynamic behavior of a system, such as a protein-ligand complex, in a simulated physiological environment.

For the complex of N-(2-fluorocyclopentyl)pyrimidin-2-amine with a target protein, an MD simulation could be used to:

Assess the stability of the binding mode predicted by molecular docking.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores.

MD simulations offer a more dynamic and realistic picture of the molecular interactions compared to the static view provided by docking. rsc.org

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

If N-(2-fluorocyclopentyl)pyrimidin-2-amine is identified as a hit compound with desirable activity, its structure can be used as a template for designing a virtual library of related compounds. This library can then be screened in silico to identify analogs with potentially improved properties, such as higher potency or better selectivity. This approach accelerates the lead optimization process by prioritizing the synthesis of the most promising compounds.

Future Directions and Research Perspectives for N 2 Fluorocyclopentyl Pyrimidin 2 Amine

Advancements in Stereocontrolled Synthesis

The presence of two stereocenters in the 2-fluorocyclopentyl moiety of N-(2-fluorocyclopentyl)pyrimidin-2-amine means that it can exist as four possible stereoisomers. The specific three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Therefore, a critical area of future research will be the development of advanced stereocontrolled synthetic methods to selectively produce each stereoisomer in high purity.

Current synthetic strategies for related fluorinated compounds often involve multi-step processes that may produce mixtures of isomers, necessitating challenging purification steps. Future advancements will likely focus on asymmetric synthesis, employing chiral catalysts or auxiliaries to guide the formation of a single desired stereoisomer. For instance, techniques such as enantioselective fluorination of a cyclopentyl precursor or the use of chiral resolving agents could be explored. A comparison of potential synthetic approaches is outlined in Table 1.

Table 1: Comparison of Potential Stereocontrolled Synthetic Strategies

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantiomeric excess, catalytic nature reduces waste. | Catalyst sensitivity, may require extensive optimization. |

| Chiral Auxiliary Mediated Synthesis | Well-established methods, predictable stereochemical outcomes. | Requires additional steps for auxiliary attachment and removal. |

| Kinetic Resolution | Can be effective for separating racemic mixtures. | Maximum theoretical yield is 50%, loss of other isomers. |

By developing efficient and scalable stereocontrolled syntheses, researchers can systematically evaluate the biological activity of each individual isomer, which is crucial for identifying the most potent and selective therapeutic candidate and understanding its structure-activity relationship (SAR).

Exploration of Novel Biological Targets

The broad therapeutic potential of pyrimidine (B1678525) derivatives suggests that N-(2-fluorocyclopentyl)pyrimidin-2-amine could interact with a variety of biological targets. nih.govwjarr.com Future research will need to move beyond preliminary screening and delve into identifying specific molecular targets. Pyrimidine-based compounds have been shown to act as inhibitors of kinases, deubiquitinases, and other enzymes involved in critical cellular processes. nih.gov

Initial investigations would likely involve broad-based phenotypic screening in various disease models, such as cancer cell lines or microbial cultures, to identify areas of significant biological activity. Subsequent target deconvolution studies could employ techniques like affinity chromatography, chemical proteomics, or genetic approaches to pinpoint the specific proteins or pathways that N-(2-fluorocyclopentyl)pyrimidin-2-amine modulates. The exploration of its potential as a selective inhibitor for Janus kinases (JAKs), a family of enzymes involved in autoimmune diseases, could be a promising avenue, given that related structures have shown activity against these targets. nih.gov

Table 2: Potential Biological Target Classes for Future Investigation

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Many approved drugs are kinase inhibitors with a pyrimidine core. | Oncology, Inflammatory Diseases |

| Deubiquitinating Enzymes (DUBs) | Emerging targets in cancer therapy; some pyrimidines show inhibitory activity. nih.gov | Oncology |

| Dihydrofolate Reductase (DHFR) | A classic target for antimicrobial and anticancer pyrimidine drugs. wjarr.com | Infectious Diseases, Oncology |

Integration of Advanced Omics Technologies in Pre-clinical Studies

To gain a comprehensive understanding of the biological effects of N-(2-fluorocyclopentyl)pyrimidin-2-amine, future pre-clinical studies should integrate advanced "omics" technologies. These approaches allow for a global analysis of molecular changes within a biological system in response to a compound.

Transcriptomics: By analyzing changes in gene expression (e.g., via RNA-sequencing) in cells or tissues treated with the compound, researchers can identify the signaling pathways and cellular processes that are affected. This can provide valuable clues about the mechanism of action and potential off-target effects.

Proteomics: This involves the large-scale study of proteins. Quantitative proteomics can reveal changes in protein abundance or post-translational modifications following treatment, helping to identify the direct targets and downstream effects of the compound.

Metabolomics: Analyzing the metabolic profile of cells or organisms can provide insights into how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating data from these different omics levels can provide a holistic view of the compound's impact and help in the early identification of biomarkers for efficacy and toxicity.

Development of Complex Computational Models for Predictive Activity

In parallel with experimental work, the development and application of complex computational models will be instrumental in accelerating the research on N-(2-fluorocyclopentyl)pyrimidin-2-amine. These in silico approaches can predict various properties of the molecule, thereby guiding and refining the experimental design process.

Quantitative Structure-Activity Relationship (QSAR): By building models based on a series of related pyrimidine analogs, researchers can predict the biological activity of new derivatives and prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics: These techniques can be used to predict how N-(2-fluorocyclopentyl)pyrimidin-2-amine and its stereoisomers bind to the three-dimensional structure of potential protein targets. This can help in understanding the molecular basis of its activity and in designing modifications to improve potency and selectivity.

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This is crucial for early-stage drug development to identify potential liabilities and optimize the molecule for better pharmacokinetic profiles.

The synergy between these computational predictions and empirical data will be key to efficiently advancing N-(2-fluorocyclopentyl)pyrimidin-2-amine from a chemical entity to a potential therapeutic lead.

Q & A

Q. What are the standard synthetic routes for N-(2-fluorocyclopentyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound’s synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a fluorinated cyclopentylamine intermediate can react with 2-chloropyrimidine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Optimization may require Design of Experiments (DoE) tools like Design Expert to model variables (temperature, solvent ratio, catalyst loading) and maximize yield . Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity of the fluorine substituent and rule out byproducts.

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How can the stereochemical configuration of the 2-fluorocyclopentyl group be resolved, and what analytical techniques are most reliable?

- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column can separate enantiomers. Absolute configuration determination requires X-ray crystallography or VCD (vibrational circular dichroism) . Computational methods (e.g., DFT calculations) can predict stability differences between stereoisomers, aiding in rationalizing observed ratios .

Q. What in vitro assays are suitable for evaluating the biological activity of N-(2-fluorocyclopentyl)pyrimidin-2-amine, and how should controls be designed?

- Methodology : Kinase inhibition assays (e.g., ADP-Glo™) or cellular proliferation assays (e.g., MTT) are common. Include positive controls (known inhibitors) and vehicle controls (DMSO) to validate assay integrity. Dose-response curves (IC₅₀) should use ≥3 technical replicates to ensure reproducibility. Data normalization against controls minimizes plate-to-plate variability .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. How can molecular docking studies be employed to predict the binding affinity of N-(2-fluorocyclopentyl)pyrimidin-2-amine to target kinases, and what are common pitfalls in interpretation?

- Methodology : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., PDB: 1XKK). Key considerations:

- Protonation states of the pyrimidine nitrogen and fluorine’s electronegativity must be accurately parameterized.

- Validate docking poses with MD simulations (≥100 ns) to assess stability.

- Cross-reference with mutagenesis data (e.g., alanine scanning) to confirm critical residues .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What strategies can address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodology :

- PK/PD modeling : Measure plasma/tissue exposure (LC-MS/MS) and correlate with target engagement.

- Metabolite profiling : Identify active/inactive metabolites via HRMS/MS to explain reduced in vivo activity.

- Tissue permeability assays : Use Caco-2 or PAMPA to assess BBB penetration or intestinal absorption limitations .

Q. How should researchers statistically analyze contradictory data from independent studies on this compound’s selectivity profile?

- Methodology : Apply meta-analysis with tools like R or Python’s SciPy to aggregate data. Weight studies by sample size and assay robustness. For kinase selectivity panels, hierarchical clustering of inhibition % across kinases can identify consensus targets. Independent validation using kinobeads or thermal shift assays resolves ambiguities .

Data Contradiction & Validation

Q. If crystallography data conflicts with computational predictions of fluorine’s electronic effects, how should this be resolved?

- Methodology : Re-examine crystallographic refinement (e.g., R-factors , electron density maps) to rule out artifacts. Perform NBO (Natural Bond Orbital) analysis to quantify fluorine’s electron-withdrawing effects. Experimental validation via NMR coupling constants (³JHF) or IR spectroscopy can resolve discrepancies .

Q. What protocols ensure reproducibility in synthesizing N-(2-fluorocyclopentyl)pyrimidin-2-amine across labs?

- Methodology :

- Publish detailed synthetic procedures with batch records (e.g., exact stoichiometry, purification gradients).

- Share QC spectra (NMR, HPLC) in open-access repositories.

- Use interlaboratory studies to identify critical variables (e.g., humidity sensitivity) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.